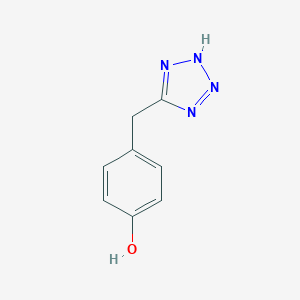

4-(1H-tetrazol-5-ylmethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2H-tetrazol-5-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c13-7-3-1-6(2-4-7)5-8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEDVZNIMBGRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560369 | |

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119192-12-0 | |

| Record name | 4-(2H-Tetrazol-5-ylmethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119192-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-(1H-tetrazol-5-ylmethyl)phenol

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-tetrazol-5-ylmethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in modern drug discovery. Its structure marries a phenol ring with a 5-substituted tetrazole moiety, creating a molecule with dual acidic functionalities and a unique electronic profile. The primary driver for its relevance is the tetrazole ring's role as a well-established bioisostere for the carboxylic acid group.[1][2][3] In drug design, replacing a carboxylic acid with a tetrazole can enhance metabolic stability, modulate acidity, and improve pharmacokinetic properties such as lipophilicity and oral bioavailability.[2][4][5]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will delve into the causality behind experimental methodologies and the strategic implications of each property for drug development. The insights presented herein are designed to empower researchers to effectively utilize this scaffold in the rational design of novel therapeutic agents.

Molecular Identity and Structural Attributes

A precise understanding of the molecule's fundamental structure is the foundation for interpreting its physicochemical behavior.

| Identifier | Value | Source |

| Molecular Formula | C₈H₈N₄O | [6][7] |

| Molecular Weight | 176.18 g/mol | [6][7] |

| CAS Number | 119192-12-0 | [8] |

| SMILES | Oc1ccc(Cc2nnn[nH]2)cc1 | [6][7] |

| InChI Key | MEEDVZNIMBGRPZ-UHFFFAOYSA-N | [6][7] |

Section 1: Acidity and Ionization (pKa)

Significance in Drug Development: The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter. It dictates the extent of a molecule's ionization at a given pH. For this compound, which has two ionizable protons (on the phenol and the tetrazole ring), the pKa values will determine its charge state in different biological compartments, such as the stomach (pH ~1.5-3.5) and the intestine (pH ~6.0-7.4). This, in turn, governs its solubility, membrane permeability, and potential for interaction with biological targets.

Expected pKa Values: This molecule possesses two acidic protons:

-

Tetrazole N-H: 5-substituted 1H-tetrazoles are known to have pKa values similar to carboxylic acids, typically in the range of 4.5 to 5.0.[3][4] This acidity is crucial for its function as a carboxylic acid bioisostere.

-

Phenolic O-H: The pKa of phenol itself is approximately 9.95.[9] The electron-withdrawing nature of the tetrazole-methyl group may slightly lower this value.

Experimental Determination: Potentiometric Titration Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes as a titrant is added to the sample solution.[10][11][12]

Detailed Protocol:

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[10][12]

-

Sample Preparation: Prepare a ~1 mM solution of this compound. To ensure solubility, a co-solvent like methanol may be used, but the pKa value will then refer to that specific solvent medium.[11]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by using a background electrolyte, such as 0.15 M potassium chloride (KCl).[10][12] This minimizes variations in activity coefficients.

-

Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak acids.[10]

-

Titration Procedure:

-

Place the sample solution in a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Make the initial solution acidic (pH ~1.8-2.0) with a standardized 0.1 M HCl solution to ensure both acidic groups are fully protonated.[10][12]

-

Begin the titration by adding small, precise increments of a standardized 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.[12]

-

-

Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[10] For a diprotic acid, two distinct inflection points will be observed, allowing for the determination of both pKa values.

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Lipophilicity (LogP/LogD)

Significance in Drug Development: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more relevant, as it accounts for both the neutral and ionized species. An optimal LogD range (often cited as 1-3) is crucial for balancing aqueous solubility with membrane permeability.

Predicted LogP: Based on its structure, the compound has both hydrophilic (phenol, tetrazole) and lipophilic (phenyl ring, methylene bridge) features. The LogP is expected to be in the low positive range. For comparison, the LogP of a structurally similar compound, 4-(5-methyl-1H-tetrazol-1-yl)phenol, is reported as 1.25.[13]

Experimental Determination: Shake-Flask Method The shake-flask method is the "gold standard" for LogP/LogD determination, directly measuring the partitioning of a compound between two immiscible phases.[14][15][16]

Detailed Protocol:

-

Phase Pre-saturation: Mix n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD) and shake vigorously for 24 hours.[15][16] Allow the phases to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a precise volume ratio of the pre-saturated n-octanol and buffer. The final concentration should be low enough to avoid solubility issues in either phase.

-

Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) until equilibrium is reached.[14] This can take several hours; an overnight incubation is common to ensure thermodynamic equilibrium is achieved.[16][17]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.[16] This step is critical to prevent cross-contamination, which is a common source of error.[14]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

-

Calculation: Calculate the LogD using the following formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Caption: Workflow for LogD determination using the shake-flask method.

Section 3: Aqueous Solubility

Significance in Drug Development: Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its concentration in plasma. Poor solubility is a major hurdle in drug development, often leading to low bioavailability. The solubility of this compound will be highly pH-dependent due to its two acidic functional groups. It is expected to have its lowest solubility when the pH is below both pKa values (fully protonated, neutral form) and increase significantly at pH values where one or both groups are deprotonated (anionic forms).

Experimental Determination: Equilibrium Shake-Flask Method This method determines the equilibrium solubility by measuring the concentration of a saturated solution after a sufficient incubation period.[19]

Detailed Protocol:

-

Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to generate a pH-solubility profile.[19][20]

-

Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure a saturated solution has been achieved.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (37 ± 1 °C for biopharmaceutical relevance) until equilibrium is reached.[19] This may require 24 to 72 hours. The concentration should be measured at several time points (e.g., 24, 48, 72h) to confirm that it has reached a plateau.[19]

-

Separation of Solid: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter plate.

-

Quantification: Dilute the clear supernatant immediately to prevent precipitation and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[19]

-

pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was sufficient.[19]

Section 4: The Tetrazole as a Carboxylic Acid Bioisostere

A core concept underpinning the utility of this compound is bioisosterism. The 5-substituted 1H-tetrazole ring is a classical bioisostere of the carboxylic acid group.[1][3][21] This substitution is a powerful strategy in medicinal chemistry for several reasons:

-

Similar Acidity: The tetrazole proton has a pKa (~4.5-5) that closely mimics that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[3][4]

-

Metabolic Stability: Unlike carboxylic acids, which are susceptible to metabolic transformations like glucuronidation, the tetrazole ring is generally more resistant to metabolism, potentially leading to an improved pharmacokinetic profile.[2][3]

-

Electronic and Steric Properties: The tetrazole ring is planar and has a delocalized anionic charge upon deprotonation, similar to a carboxylate.[4][21] This allows it to occupy a similar space and form comparable hydrogen bond interactions within a receptor's active site.[22]

-

Increased Lipophilicity: Replacing a carboxylic acid with a tetrazole can sometimes increase the molecule's overall lipophilicity, which can enhance membrane permeability and oral absorption.[2]

Caption: The bioisosteric relationship between a carboxylic acid and a tetrazole.

Summary of Physicochemical Properties

| Property | Predicted/Reported Value | Significance in Drug Development |

| pKa₁ (Tetrazole) | ~4.5 - 5.0 | Governs ionization in the upper GI tract; key for receptor interaction.[3][4] |

| pKa₂ (Phenol) | ~9.5 - 10.0 | Influences ionization state at physiological and higher pH.[9] |

| LogP / LogD₇.₄ | ~1.0 - 2.0 (estimated) | Balances solubility and membrane permeability for oral absorption.[13] |

| Aqueous Solubility | pH-dependent | Low at acidic pH, increases significantly above pKa₁. Critical for dissolution and bioavailability. |

| Melting Point | Solid at room temp. | Data not widely available for this specific isomer, but related tetrazoles often have high melting points.[23][24] |

Conclusion

This compound represents a valuable chemical entity for drug discovery, primarily due to the advantageous properties conferred by the tetrazole ring as a carboxylic acid bioisostere. A thorough understanding and experimental determination of its physicochemical properties—pKa, LogD, and aqueous solubility—are not merely academic exercises. They are essential, self-validating steps in the drug development pipeline. The protocols and insights detailed in this guide provide a robust framework for researchers to accurately characterize this molecule, enabling data-driven decisions to optimize its ADME profile and ultimately harness its full therapeutic potential.

References

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- PubMed. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials.

- Taylor & Francis Online. Bioisosteres in Drug Discovery: Focus on Tetrazole.

- Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- Encyclopedia.pub. Methods for Determination of Lipophilicity.

- ResearchGate. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.

- SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design.

- ACS Publications. The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism.

- Cambridge MedChem Consulting. Acid Bioisosteres.

- Protocols.io. LogP / LogD shake-flask method.

- ACS Publications. Tetrazoles via Multicomponent Reactions.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Life Chemicals. Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.

- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Lokey Lab Protocols. Shake Flask logK.

- PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.

- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- World Health Organization (WHO). Annex 4.

- Sigma-Aldrich. MultiScreen Solubility Filter Plate.

- World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Hit2Lead. BB-4010365.

- Amerigo Scientific. This compound.

- Sigma-Aldrich. This compound AldrichCPR.

- Fisher Scientific. 4-(1H-Tetrazol-5-yl)phenol, 97%, Thermo Scientific.

- CAS Common Chemistry. 4-(5-Methyl-1H-tetrazol-1-yl)phenol.

- ChemicalBook. This compound Chemical Properties.

- PubChem. Phenol.

Sources

- 1. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound CAS#: 119192-12-0 [amp.chemicalbook.com]

- 9. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Hit2Lead | 4-(5-methyl-1H-tetrazol-1-yl)phenol | CAS# 157124-41-9 | MFCD08691475 | BB-4010365 [hit2lead.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. who.int [who.int]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 21. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 22. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 23. 4-(1H-Tetrazol-5-yl)phenol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 24. CAS Common Chemistry [commonchemistry.cas.org]

A Guide to the Spectroscopic Characterization of 4-(1H-tetrazol-5-ylmethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-(1H-tetrazol-5-ylmethyl)phenol. With a molecular formula of C₈H₈N₄O and a molecular weight of 176.18 g/mol , this molecule combines a phenol ring and a tetrazole heterocycle, linked by a methylene bridge.[1] Such structures are of significant interest in medicinal chemistry, where the tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group.[2] This document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers with a foundational dataset for the identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction: A Multi-Faceted Approach to Structural Elucidation

The unambiguous confirmation of a molecule's structure is paramount in all fields of chemical research and development. A synergistic approach, employing multiple spectroscopic techniques, provides a self-validating system for structural analysis. Each technique offers a unique piece of the structural puzzle:

-

NMR Spectroscopy maps the carbon-hydrogen framework and reveals the electronic environment of each nucleus.

-

IR Spectroscopy identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its composition and connectivity.

This guide will dissect the expected spectral data from each of these techniques to build a complete structural profile of this compound.

Caption: Workflow for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule like this compound, which possesses exchangeable protons (phenolic -OH and tetrazole -NH), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent as it allows for the observation of these labile protons, which might otherwise be exchanged and rendered invisible in solvents like D₂O.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard and set to 0.00 ppm.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record standard ¹H and ¹³C{¹H} proton-decoupled spectra at room temperature.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and exchangeable protons. The symmetry of the para-substituted phenol ring simplifies the aromatic region into two doublets.

Caption: Structure of this compound.[3]

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~15.5 | Broad Singlet | 1H | NH (Tetrazole) | The acidic proton on the tetrazole ring is highly deshielded and often appears as a broad signal. |

| ~9.5 | Singlet | 1H | OH (Phenol) | The phenolic proton signal is typically a singlet and its chemical shift can vary with concentration. |

| ~7.05 | Doublet (d) | 2H | Ar-H (ortho to OH) | These protons are shielded by the electron-donating -OH group. They appear as a doublet due to coupling with meta protons. |

| ~6.75 | Doublet (d) | 2H | Ar-H (meta to OH) | These protons are coupled to the ortho protons, resulting in a doublet. |

| ~4.20 | Singlet (s) | 2H | -CH₂- | The methylene protons are adjacent to two different ring systems and appear as a singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will reveal six distinct carbon signals, reflecting the molecule's symmetry.

| Predicted δ (ppm) | Assignment | Rationale |

| ~157.0 | C (ipso to OH) | The carbon directly attached to the highly electronegative oxygen atom is significantly deshielded. |

| ~155.0 | C (Tetrazole) | The carbon atom within the electron-deficient tetrazole ring appears at a downfield chemical shift.[4] |

| ~129.0 | CH (ortho to OH) | Aromatic carbons ortho to the hydroxyl group. |

| ~125.0 | C (ipso to CH₂) | The quaternary carbon of the phenol ring attached to the methylene group. |

| ~115.5 | CH (meta to OH) | Aromatic carbons meta to the hydroxyl group are more shielded compared to the ortho carbons. |

| ~25.0 | -CH₂- | The aliphatic methylene carbon is the most shielded carbon in the molecule, appearing significantly upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum provides a "fingerprint" based on the vibrational modes of the chemical bonds.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: A small amount of the solid compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Spectral Interpretation

The IR spectrum of this compound is expected to be dominated by strong, broad absorptions from the O-H and N-H groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Strong, Broad | O-H Stretch (Phenol) | Hydrogen bonding in the solid state causes significant broadening of the phenolic O-H stretching band. |

| 3200 - 2500 | Medium, Broad | N-H Stretch (Tetrazole) | The N-H bond of the tetrazole ring also participates in hydrogen bonding, leading to a broad absorption that may overlap with the O-H stretch.[4] |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the phenol ring. |

| 2950 - 2850 | Weak | Aliphatic C-H Stretch | Stretching vibrations for the sp³ C-H bonds of the methylene linker. |

| 1610, 1500 | Medium-Strong | C=C Ring Stretch | Vibrations associated with the carbon-carbon double bonds within the aromatic ring. |

| 1560 - 1475 | Medium | N=N, C=N Stretch | Ring stretching vibrations from the tetrazole heterocycle.[4] |

| ~1250 | Strong | C-O Stretch (Phenol) | The stretching vibration of the carbon-oxygen single bond of the phenol group. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal for confirming the elemental composition of this compound.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The solution is infused into the ESI source.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Analysis of the Mass Spectrum

The primary goal is to observe the molecular ion and confirm its exact mass.

-

Molecular Ion: The expected protonated molecule [C₈H₈N₄O + H]⁺ has a calculated monoisotopic mass of 177.0771 . Observation of a peak at this m/z value with high mass accuracy (typically < 5 ppm error) provides definitive confirmation of the molecular formula.

-

Fragmentation: While ESI is a soft ionization method, some fragmentation can occur. A plausible fragmentation pathway involves the loss of dinitrogen (N₂) from the tetrazole ring, which is a common fragmentation pattern for this heterocycle.

Caption: A plausible fragmentation pathway for the subject compound.

Conclusion

The combination of NMR, IR, and MS provides an unambiguous and self-validating confirmation of the structure of this compound. ¹H and ¹³C NMR data elucidate the precise arrangement of the carbon-hydrogen framework. IR spectroscopy confirms the presence of critical O-H, N-H, and aromatic functional groups. Finally, HRMS provides an exact molecular formula, anchoring the interpretations of the other techniques. This comprehensive spectroscopic guide serves as an essential reference for researchers working with this compound, ensuring accurate identification and facilitating its application in drug discovery and materials science.

References

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). [Source not further specified].

- Supplementary information: - The Royal Society of Chemistry. (2014). The Royal Society of Chemistry.

- This compound. (n.d.). Amerigo Scientific.

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- 4-(1H-Tetrazol-5-YL)phenol. (n.d.). Synblock.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). S. Afr. J. Chem.

- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science.

- 4-(1H-Tetrazol-5-yl)-phenol. (n.d.). Jinan Hengua Technology Co., Ltd.

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Sigma-Aldrich.

- Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. (n.d.). Oriental Journal of Chemistry.

- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). [Source not further specified].

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). [Source not further specified].

- New complexes constructed from in situ nitration of (1H-tetrazol-5-yl)phenol: synthesis, structures and properties. (n.d.). CrystEngComm (RSC Publishing).

- 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. (n.d.). MDPI.

- Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. (2025).

- 1H-tetrazole, 5-[[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio]-1-phenyl-. (n.d.). SpectraBase.

- Phenol(108-95-2) 13C NMR spectrum. (n.d.). ChemicalBook.

- VI. 1H and 13C NMR Spectra. (2016). The Royal Society of Chemistry.

- 4-(Tetrazol-1-ylmethyl)phenol. (n.d.). PubChem.

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

Sources

Crystal structure analysis of 4-(1H-tetrazol-5-ylmethyl)phenol

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(1H-tetrazol-5-ylmethyl)phenol

Executive Summary

The structural elucidation of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. It provides definitive proof of molecular identity and offers profound insights into the physicochemical properties that govern a drug's behavior, such as solubility, stability, and bioavailability. This guide presents a comprehensive walkthrough of the methodologies required for the crystal structure analysis of this compound, a molecule of significant interest due to its combination of a phenol ring, a common pharmacophore, and a tetrazole ring, a metabolically stable bioisostere for carboxylic acids.

As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, from crystallization strategies to the nuances of structural refinement and the interpretation of intermolecular forces. We will explore the critical role of hydrogen bonding and other non-covalent interactions in defining the supramolecular architecture of this compound, providing a framework for understanding its solid-state properties and informing future drug design efforts.

Introduction: The Significance of Solid-State Characterization

This compound combines two moieties of high medicinal importance. The phenol group is a versatile hydrogen bond donor and acceptor, frequently involved in receptor binding. The 1H-tetrazole ring serves as a key functional group in numerous drugs, including sartans like losartan and valsartan, acting as a metabolically robust substitute for a carboxylic acid group. The linkage via a methylene bridge provides conformational flexibility, making the three-dimensional arrangement of these groups crucial for biological activity.

Crystal structure analysis via Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for unambiguously determining this 3D arrangement. The resulting structural model allows us to:

-

Confirm Covalent Connectivity: Absolutely verify the identity and isomeric form of the synthesized molecule.

-

Analyze Molecular Conformation: Determine the precise bond lengths, angles, and torsion angles, revealing the molecule's preferred shape in the solid state.

-

Map Intermolecular Interactions: Identify and quantify the non-covalent forces (e.g., hydrogen bonds, π-π stacking) that dictate how molecules pack together. This "crystal packing" is directly linked to material properties like melting point, dissolution rate, and physical stability.

-

Enable Structure-Based Drug Design: Provide an accurate 3D model of the ligand, which is invaluable for computational studies aimed at understanding and optimizing its interaction with a biological target.

This guide will detail the complete workflow, from obtaining suitable single crystals to the final interpretation of the crystal structure and its implications.

Part 1: Synthesis and Crystallization – The Foundation of Analysis

A successful crystal structure determination is entirely dependent on the quality of the starting material. This begins with high-purity synthesis and culminates in the growth of diffraction-quality single crystals.

Synthesis and Purification

The synthesis of this compound can be achieved via established synthetic routes, a common method being the [3+2] cycloaddition of a nitrile with an azide. A plausible route involves the reaction of (4-hydroxyphenyl)acetonitrile with sodium azide, often catalyzed by a Lewis acid like zinc chloride.

Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of (4-hydroxyphenyl)acetonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and zinc chloride (1.1 eq).

-

Heating: Heat the reaction mixture at 120-130 °C for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the mixture with hydrochloric acid (HCl) to pH ~2-3. This protonates the tetrazole ring and precipitates the product.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product must be purified to >99% purity, typically by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water). Purity is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

Growing Diffraction-Quality Single Crystals

Crystallization is often considered more of an art than a science, requiring systematic screening of various conditions. The goal is to allow molecules to self-assemble slowly and methodically into a well-ordered lattice. For a molecule like this compound, which possesses both hydrogen bond donors (-OH, -NH) and acceptors (tetrazole nitrogens), solvent choice is critical.

Common Crystallization Techniques

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to nucleation and crystal growth.

-

Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (the anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

Table 1: Suggested Solvents for Crystallization Screening

| Solvent Class | Examples | Rationale |

| Protic Solvents | Ethanol, Methanol | Can form hydrogen bonds with the solute, potentially competing with solute-solute interactions. Good for initial solubility tests. |

| Aprotic Polar | Acetone, Acetonitrile | Can accept hydrogen bonds but not donate. Useful for disrupting self-association just enough to allow ordered packing. |

| Ethers | Dioxane, THF | Moderate polarity, can act as weak hydrogen bond acceptors. |

| Mixed Systems | Ethanol/Water, Acetone/Hexane | Allows for fine-tuning of polarity and solubility to control the rate of crystallization. Often highly effective. |

Experimental Workflow: Crystallization Screening

Caption: Workflow for single-crystal growth and selection.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the SC-XRD experiment can be performed. This technique uses the diffraction of X-rays by the ordered array of electrons in the crystal to determine the arrangement of atoms.

Data Collection

The crystal is mounted on a goniometer and cooled to a low temperature (commonly 100 K) to minimize thermal motion of the atoms, resulting in a higher quality diffraction pattern. A modern diffractometer then rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam.

Protocol: SC-XRD Data Collection

-

Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

-

Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas to 100 K.

-

Centering: The crystal is centered in the X-ray beam using a video microscope.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the unit cell, a data collection strategy is calculated to ensure complete and redundant data are collected. This involves a series of runs with different crystal orientations (e.g., varying phi and omega angles).

-

Full Data Collection: The full dataset is collected. The detector records the position and intensity of thousands of diffracted X-ray beams (reflections).

Table 2: Typical Crystallographic Data Collection Parameters

| Parameter | Typical Value | Purpose |

| Temperature | 100(2) K | Minimize atomic thermal vibration, improving data quality. |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Monochromatic radiation source. Mo is common for organic molecules. |

| Detector Distance | 40-60 mm | Affects the resolution and separation of diffraction spots. |

| Exposure Time per Frame | 5-30 seconds | Determines the signal-to-noise ratio of the reflection intensities. |

| Total Data Redundancy | >4 | Collecting multiple measurements of the same reflection improves data accuracy. |

| Resolution (d-spacing) | <0.8 Å | A measure of the level of detail in the electron density map. |

Data Processing and Structure Solution

The raw diffraction images are processed to yield a list of reflection indices (h,k,l) and their intensities. This data is then used to solve the "phase problem" and generate an initial model of the crystal structure.

Workflow: From Diffraction to Structural Model

Caption: The computational workflow for X-ray crystal structure determination.

-

Integration: Software like SAINT processes the raw images to locate diffraction spots and integrate their intensities.

-

Scaling and Absorption Correction: Programs like SADABS scale the data from different images and apply corrections for systematic errors, most importantly the absorption of X-rays by the crystal itself.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., with SHELXT). This provides an initial, rough electron density map where the positions of most non-hydrogen atoms can be identified.

-

Structure Refinement: This is an iterative process of optimizing the atomic model (positions, thermal parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the experimental data. This is typically done using full-matrix least-squares refinement with software like SHELXL. Hydrogen atoms are usually located from the difference electron density map and refined with appropriate constraints.

Part 3: Structural Analysis and Interpretation

With a fully refined structure, the chemical and physical insights can be extracted. The final model provides a wealth of information about the molecule's geometry and its interactions with its neighbors.

Molecular Geometry

The first step is to analyze the intramolecular features to confirm the expected chemical structure.

Table 3: Expected vs. Observed Molecular Geometry Parameters

| Parameter | Expected Range / Value | Analysis and Interpretation |

| Phenol C-O Bond | 1.36 - 1.39 Å | Confirms the phenolic character. Shorter than a typical C-O single bond due to resonance with the aromatic ring. |

| Aromatic C-C Bonds | 1.38 - 1.41 Å | Should be within the expected range for a substituted benzene ring. |

| Tetrazole N-N Bonds | 1.31 - 1.36 Å | Confirms the delocalized π-system within the tetrazole ring. |

| Tetrazole C-N Bonds | 1.32 - 1.38 Å | Also part of the delocalized system. |

| Torsion Angle (C-C-C-N) | Variable | The torsion angle describing the orientation of the tetrazole ring relative to the phenyl ring is a key conformational parameter that will influence crystal packing and receptor binding. |

Intermolecular Interactions and Supramolecular Assembly

The true power of crystal structure analysis lies in understanding how molecules interact. For this compound, hydrogen bonds are expected to be the dominant interactions, directing the crystal packing.

Key Potential Hydrogen Bonds:

-

Phenol O-H Donor: The acidic phenol proton is an excellent hydrogen bond donor. It will almost certainly interact with a strong acceptor.

-

Tetrazole N-H Donor: The proton on the tetrazole ring is also a strong donor.

-

Tetrazole Nitrogen Acceptors: The "pyridinic" nitrogen atoms of the tetrazole ring are strong hydrogen bond acceptors.

These interactions lead to the formation of robust supramolecular synthons , which are predictable and reliable patterns of intermolecular recognition. For this molecule, we can anticipate several key synthons that will build up the 3D structure.

Diagram of Potential Intermolecular Interactions

Tautomerism in 4-(1H-tetrazol-5-ylmethyl)phenol

An In-Depth Technical Guide to the Tautomerism of 4-(1H-tetrazol-5-ylmethyl)phenol

Abstract

The tetrazole moiety is a cornerstone pharmacophore in modern drug development, frequently employed as a metabolically stable bioisostere for the carboxylic acid group.[1][2][3] Its utility, however, is nuanced by a complex tautomeric equilibrium that significantly influences its physicochemical properties and, consequently, its biological activity. This guide provides a detailed technical exploration of the tautomerism in this compound, a molecule of interest that combines the versatile tetrazole ring with a phenolic substituent. We will dissect the structural and energetic landscape of its primary 1H- and 2H-tautomers, elucidate the environmental factors governing their equilibrium, and provide field-proven experimental and computational protocols for their definitive characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, mechanistic understanding of this critical chemical behavior.

The Principle of Tautomerism in 5-Substituted Tetrazoles

Tautomerism in 5-substituted tetrazoles is a form of prototropic tautomerism, wherein the isomers differ in the location of a proton. For a compound like this compound, the equilibrium of interest is the migration of the acidic proton between the nitrogen atoms of the tetrazole ring.[4] This gives rise to two distinct, aromatic tautomers: the 1H- and 2H-isomers.[2][5][6]

-

1H-Tautomer : The proton resides on the N1 nitrogen atom. This isomer is generally more polar.

-

2H-Tautomer : The proton resides on the N2 nitrogen atom. This isomer is typically less polar.

The position of this equilibrium is not fixed; it is a dynamic process profoundly influenced by the molecule's environment and the electronic nature of its substituents.[7] Understanding and controlling this equilibrium is paramount, as the two tautomers present different hydrogen bonding capabilities, dipole moments, and lipophilicity, which directly impact receptor binding, membrane permeability, and overall pharmacokinetic profiles.[7][8]

Figure 1: Prototropic tautomeric equilibrium in this compound.

Factors Governing Tautomeric Preference

The tautomeric ratio is a delicate balance of intrinsic stability and external interactions. For this compound, the key determinants are solvent polarity, pH, and the electronic character of the 4-hydroxybenzyl group.

Solvent Effects

This is often the most dominant factor in solution-state studies. The choice of solvent can shift the equilibrium significantly.

-

Causality: The 1H-tautomer generally possesses a larger dipole moment than the 2H-tautomer.[7] In polar protic or aprotic solvents (e.g., DMSO, water, methanol), the more polar 1H-isomer is better stabilized through dipole-dipole interactions and hydrogen bonding, making it the predominant species.[7][9] Conversely, in the gas phase or in nonpolar solvents, the intrinsic stability of the 2H-tautomer often makes it the more favored form.[4][7]

-

Field Insight: For drug discovery applications, evaluating the tautomeric ratio in both a nonpolar solvent (like chloroform-d) and a polar aprotic solvent (like DMSO-d₆) provides critical insight into the compound's behavior in different biological environments, from lipid membranes to aqueous cytoplasm.

Substituent Effects

The C5-substituent, in this case, a 4-hydroxybenzyl group, exerts an electronic influence on the tetrazole ring.

-

Causality: The benzyl group is attached via a methylene (-CH₂-) spacer, which insulates the tetrazole ring from the direct resonance effects of the phenol. However, the overall electron-donating nature of the substituent via induction can influence the relative stability of the tautomers. Electron-donating groups at the C5 position tend to slightly favor the 2H-tautomer.[7] The precise impact is often subtle and can be overshadowed by solvent effects.

pH and Ionization

The presence of two acidic protons—one on the tetrazole ring (pKa ≈ 4.9) and one on the phenol (pKa ≈ 10)—means that the pH of the medium will dictate the ionization state and can influence the tautomeric balance.[5][10] At physiological pH (~7.4), both the tetrazole and phenol groups will be largely protonated. However, in more basic conditions, deprotonation will occur, first at the more acidic tetrazole ring, forming the tetrazolate anion, which is a single, resonance-stabilized species, rendering the 1H/2H tautomerism moot.

Analytical Characterization: A Validating Workflow

A multi-faceted approach combining spectroscopic analysis and computational modeling provides the most robust and trustworthy characterization of the tautomeric equilibrium.

Figure 2: Self-validating workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive experimental technique for distinguishing and quantifying tetrazole tautomers in solution.[10][11] The different electronic environments of the 1H and 2H isomers lead to characteristic and predictable differences in chemical shifts.[12]

Key Diagnostic Markers:

| Nucleus | Observation | Rationale |

| ¹³C | The C5 carbon of the 2H-tautomer is significantly deshielded (shifted downfield by ~10 ppm) compared to the 1H-tautomer.[11] | This is the most reliable and widely used diagnostic marker. The electronic structure of the 2H isomer places less electron density on the C5 carbon. |

| ¹H | The benzylic -CH₂- protons will have different chemical shifts. The shift in the 1H-isomer is typically slightly downfield compared to the 2H-isomer. | The protons' proximity to the differently substituted tetrazole rings results in distinct magnetic environments. |

| ¹⁵N | The nitrogen chemical shifts are highly sensitive to the proton's location, providing unambiguous identification. | While being the most definitive method, it is less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus.[9] |

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation (Self-Validation Step):

-

Accurately weigh ~5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that typically favors the 1H tautomer and allows for the observation of the exchangeable N-H proton signal.

-

To validate solvent effects, prepare a parallel sample in a less polar solvent like chloroform-d, if solubility permits.

-

Filter the solution through a glass wool plug into a clean, dry NMR tube.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Rationale: Decoupling simplifies the spectrum by removing C-H splitting, allowing for clear identification of the C5 carbon signal(s). An extended acquisition time may be necessary due to the quaternary nature of the C5 carbon.

-

(Optional but Recommended) Acquire 2D NMR spectra such as HSQC and HMBC. Rationale: HMBC is particularly useful for confirming the assignment of the C5 carbon by observing its long-range correlation to the benzylic -CH₂- protons.

-

-

Data Analysis and Quantification:

-

Identify the distinct signals for the benzylic protons (-CH₂-) and/or the C5 carbon for both tautomers.

-

Integrate the corresponding, well-resolved proton signals for the 1H and 2H tautomers. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

-

Confirm assignments using the ¹³C spectrum, where the downfield-shifted C5 signal corresponds to the 2H form.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers, corroborating experimental findings.

Protocol: DFT Calculation of Tautomer Stability

-

Structure Preparation:

-

Build the 3D structures of both the 1H- and 2H-tautomers of this compound using molecular modeling software.

-

-

Calculation Setup:

-

Perform geometry optimization and frequency calculations for both tautomers using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).[13] Rationale: This level of theory provides a good balance of accuracy and computational cost for such systems.

-

To simulate solvent effects, repeat the calculations using a Polarizable Continuum Model (PCM).[14] Select the solvent used in the NMR experiment (e.g., DMSO).

-

-

Analysis:

-

Extract the Gibbs free energy (G) for each optimized tautomer from the calculation output.

-

The difference in Gibbs free energy (ΔG = G₂H - G₁H) indicates the relative stability. A negative ΔG suggests the 2H-tautomer is more stable, while a positive ΔG indicates the 1H-tautomer is favored.

-

The predicted equilibrium constant (K) can be calculated using the equation ΔG = -RTln(K), providing a theoretical tautomeric ratio to compare with experimental NMR data.

-

Conclusion and Outlook

The tautomerism of this compound is a critical characteristic governed by a predictable yet sensitive interplay of solvent, substituent, and pH effects. The predominance of the polar 1H-tautomer in polar environments and the increased stability of the 2H-tautomer in the gas phase are general trends that hold true.[7] For drug development professionals, it is not sufficient to know that tautomerism exists; one must actively characterize and quantify it. The integrated workflow of high-resolution NMR spectroscopy and DFT calculations presented here provides a robust, self-validating system for achieving a comprehensive understanding of this equilibrium. This knowledge is fundamental to designing molecules with optimized physicochemical properties, leading to improved efficacy and better-defined structure-activity relationships.

References

- Computational Study of C-Substituted Tetrazole Tautomers: Magnetic and Structural Based Degree of Aromaticity. (2015). International Journal of Science and Research (IJSR).

- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. (2024). Life Chemicals Blog.

- Valence tautomerism and recyclisation of type B mesoionic tetrazoles: a computational study. (2021). Structural Chemistry.

- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher.

- A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers. (2025). BenchChem.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry.

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023). Al-Nahrain Journal of Science.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). RSC Medicinal Chemistry.

- Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (2022). Zanco Journal of Pure and Applied Sciences.

- Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (2023). Zanco Journal of Pure and Applied Sciences.

- 1H-Tetrazole Tautomerism: An In-depth Technical Guide to 1H and 2H Isomers. (2025). BenchChem.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers.

- 1H / 2H tautomerism of tetrazoles and some examples of substituted... (n.d.).

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. (n.d.).

- Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. ijsr.net [ijsr.net]

- 14. d-nb.info [d-nb.info]

Solubility and Stability Studies of 4-(1H-tetrazol-5-ylmethyl)phenol: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(1H-tetrazol-5-ylmethyl)phenol is a heterocyclic compound featuring both a phenol ring and a tetrazole moiety. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group, often incorporated into drug candidates to improve metabolic stability and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1] The phenolic group, a common pharmacophore, is known for its antioxidant properties but also its susceptibility to oxidative degradation.[2][3] The interplay of these two functional groups dictates the compound's physicochemical properties, which are paramount to its development as a therapeutic agent.

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. As Senior Application Scientists, we recognize that a thorough understanding of these foundational properties is not merely a data-gathering exercise; it is the bedrock upon which successful formulation development, accurate bioassay interpretation, and robust regulatory submissions are built. The protocols herein are designed to be self-validating, grounded in authoritative International Council for Harmonisation (ICH) guidelines, and explained with an emphasis on the causal relationships between experimental design and data quality.

Part 1: Solubility Characterization

Solubility is a critical determinant of a drug's bioavailability. For oral drug candidates, insufficient solubility can lead to poor absorption and unpredictable clinical outcomes. We will explore two key types of solubility measurements: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a solute that can be dissolved and is the gold standard for pre-formulation studies.[4] The Shake-Flask method is the most reliable technique for this determination.[5][6]

The core principle is to establish an equilibrium between the undissolved solid compound and a saturated solution. By ensuring an excess of the solid is present and allowing sufficient time for equilibration, we can be confident that the measured concentration in the supernatant represents the true thermodynamic solubility under those conditions.[5]

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions. The visible presence of undissolved solid is essential.[5][7]

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (typically 25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.[4] Longer times may be necessary for poorly soluble compounds.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifugation at high speed (e.g., >10,000 rpm) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the concentration of the diluted sample against a calibration curve and apply the dilution factor to calculate the solubility in units such as mg/mL or µM.

Figure 1: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility is often measured in early drug discovery for high-throughput screening. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[8][9][10] This value is often higher than the thermodynamic solubility because it can represent a supersaturated state, but it is invaluable for guiding initial structure-activity relationships.[5]

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[11]

-

Dilution: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock into a microtiter plate, followed by the addition of aqueous buffer (e.g., PBS, pH 7.4).[8][9]

-

Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[8]

-

Analysis: Determine the concentration of the dissolved compound. This can be done by filtering the solution to remove precipitate and then measuring the UV absorbance of the filtrate.[8][9] Alternatively, nephelometry can be used to measure light scattering caused by undissolved particles.[10]

Anticipated Solubility Data

The solubility of this compound is expected to be pH-dependent due to the acidic nature of both the tetrazole (pKa ~4.9) and phenol (pKa ~10) groups.[1][12] At pH values above their respective pKa's, the functional groups will be deprotonated and ionized, which typically leads to a significant increase in aqueous solubility.

| Solubility Type | Condition | Anticipated Solubility | Rationale |

| Thermodynamic | pH 1.2 Buffer | Low | Both tetrazole and phenol groups are protonated (neutral). |

| Thermodynamic | pH 7.4 Buffer | Moderate to High | The tetrazole group is ionized (anionic), increasing polarity. |

| Thermodynamic | pH 10.0 Buffer | High | Both tetrazole and phenol groups are ionized. |

| Kinetic | pH 7.4 Buffer | Higher than Thermodynamic | Potential formation of a supersaturated solution from DMSO stock. |

Part 2: Stability Profiling and Forced Degradation

Stability testing is essential for identifying degradation pathways, developing stable formulations, and establishing a re-test period or shelf life.[13][14] Forced degradation (or stress testing) is a cornerstone of this process, involving the exposure of the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[15][16] This process is mandated by ICH guidelines to demonstrate the specificity of stability-indicating analytical methods.[17][18]

The presence of a phenol group makes the molecule susceptible to oxidation, while the overall structure may be prone to hydrolysis or photolytic cleavage.[16][19]

Figure 2: Experimental Design for Forced Degradation Studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.[20] Testing across a wide pH range is crucial to identify potential catalysis by hydrogen or hydroxyl ions.[15][21]

-

Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

-

Incubation: Store aliquots of each solution at an elevated temperature (e.g., 60°C) and at room temperature.

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

-

Sample Processing: Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.

-

Analysis: Analyze all samples using the validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Stability

The phenol moiety is an electron-rich system, making it a prime target for oxidation.[2][19] Hydrogen peroxide is a commonly used oxidizing agent for these studies.[15]

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent and treat it with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Store the solution at room temperature, protected from light.

-

Time Points: Collect samples at various intervals (e.g., 0, 1, 4, 8, 24 hours).

-

Analysis: Analyze the samples directly by HPLC. The goal is to achieve 5-20% degradation to ensure that the primary degradation products can be reliably detected.

Photostability

Photostability testing is a mandatory part of stress testing, as outlined in ICH guideline Q1B.[22][23][24] It evaluates the potential for a drug to degrade upon exposure to light.

-

Sample Preparation: Expose the solid drug substance and a solution of the drug to a light source that provides both visible and UVA light. A dark control sample, wrapped in aluminum foil, must be run in parallel to differentiate between light-induced and thermal degradation.

-

Exposure: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light, as specified by ICH Q1B.[25]

-

Analysis: After exposure, analyze the solid and solution samples, along with their corresponding dark controls, by the stability-indicating HPLC method.

Anticipated Stability Profile

| Stress Condition | Anticipated Degradation | Rationale / Potential Products |

| Acidic Hydrolysis | Low to Moderate | The tetrazole and phenol rings are generally stable to acid. |

| Basic Hydrolysis | Low to Moderate | While generally stable, strong base could potentially affect the ring systems. |

| Oxidation (H₂O₂) | High | The phenol group is highly susceptible to oxidation, potentially forming quinone-type structures.[19] |

| Photolysis | Moderate | Aromatic systems can absorb UV light, leading to photolytic cleavage or rearrangement. |

| Thermal (Solid) | Low | The compound is expected to be thermally stable due to the aromaticity of both ring systems.[26] |

Part 3: The Stability-Indicating Analytical Method

The validity of all solubility and stability data hinges on the quality of the analytical method used for quantification. A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[16] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[27]

Rationale for Method Development

The goal is to develop a single HPLC method that can separate the parent peak (this compound) from all potential process impurities and the degradation products generated during the forced degradation studies. This requires optimizing chromatographic parameters to achieve adequate resolution between all peaks of interest.

Figure 3: Workflow for Stability-Indicating HPLC Method Development.

-

Column and Mobile Phase Selection: Start with a robust reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm). Use a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[27]

-

Gradient Optimization: Develop a gradient elution method, starting with a high aqueous composition and increasing the organic modifier over time. This is crucial for eluting both polar and non-polar degradation products.

-

Forced Degradation Sample Analysis: Analyze the samples generated from the forced degradation studies. The primary goal is to achieve baseline separation between the main peak and all degradant peaks.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This helps ensure that the parent peak is not co-eluting with any degradants.

-

Method Validation: Once the method demonstrates specificity, validate it according to ICH Q2(R1) guidelines for linearity, accuracy, precision, range, and robustness.

Conclusion

The systematic study of solubility and stability is a non-negotiable phase in the development of any new chemical entity. For this compound, the interplay between its acidic tetrazole functionality and its oxidatively sensitive phenol group presents a unique and interesting physicochemical profile. By employing robust, well-established protocols such as the shake-flask method for thermodynamic solubility and a comprehensive ICH-guided forced degradation study, researchers can build a deep understanding of the molecule's behavior. This knowledge is critical for mitigating risks, designing effective formulations, and ultimately, accelerating the journey from the laboratory to the clinic.

References

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link][22]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. [Link][25]

-

European Medicines Agency. (1998). NOTE FOR GUIDANCE ON THE PHOTOSTABILITY TESTING OF NEW ACTIVE SUBSTANCES AND MEDICINAL PRODUCTS (CPMP/ICH/279/95). EMA. [Link][28]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link][8]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link][23]

-

ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. GMP-compliance.org. [Link][24]

-

Al-Ostath, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. [Link][1]

-

Protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link][11]

-

ResearchGate. (n.d.). Hydrolytic Degradation Hydrolytic investigations in acidic and basic.... ResearchGate. [Link][21]

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link][17]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link][13]

-

ResearchGate. (2022). (PDF) Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link][29]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link][10]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. [Link][30]

-

Gupta, S. (2015). Ich guideline for stability testing. Slideshare. [Link][14]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link][31]

-

Patel, K., & Patel, M. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link][19]

-

Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. [Link][12]

-

MDPI. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link][26]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link][5]

-

PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link][4]

-

JETIR. (2019). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. JETIR.org. [Link][2]

-

MDPI. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI. [Link][33]

-

MedCrave online. (2016). Forced Degradation Studies. [Link][15]

-

Ingenta Connect. (2017). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

-

WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR THE WHO LIST OF ESSENTIAL MEDICINES. [Link][6]

-

Research Journal of Pharmacy and Technology. (2020). A Review: Stability Indicating Forced Degradation Studies. [Link][16]

-

National Institutes of Health. (2019). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC. [Link][34]

-

Semantic Scholar. (n.d.). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. [Link][35]

-

National Institutes of Health. (2022). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. PubMed Central. [Link][36]

-

MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link][37]

-

International Journal of Research and Pharmaceutical Chemistry. (2016). a validated rapid rp-uhplc method for determination of assay and related substances in ttbb. IJRPC. [Link][38]

-

GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link][3]

-

Pharmaceutical Methods. (2014). Biological Potentials of Substituted Tetrazole Compounds. [Link]

-

ResearchGate. (2023). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). [Link][39]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. snscourseware.org [snscourseware.org]

- 14. Ich guideline for stability testing | PPTX [slideshare.net]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. rjptonline.org [rjptonline.org]

- 17. pharma.gally.ch [pharma.gally.ch]

- 18. database.ich.org [database.ich.org]

- 19. ijrpp.com [ijrpp.com]

- 20. Drug stability | Basicmedical Key [basicmedicalkey.com]

- 21. researchgate.net [researchgate.net]

- 22. fda.gov [fda.gov]

- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 25. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 26. mdpi.com [mdpi.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. ema.europa.eu [ema.europa.eu]

- 29. researchgate.net [researchgate.net]

- 30. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 31. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 32. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 33. mdpi.com [mdpi.com]

- 34. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. | Semantic Scholar [semanticscholar.org]

- 36. Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]

- 38. ijrpc.com [ijrpc.com]

- 39. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 4-(1H-tetrazol-5-ylmethyl)phenol: A Technical Guide for Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery